1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol is a chemical compound notable for its unique structure, which includes a 3,4-dichlorophenyl group attached to an azetidin-3-ol moiety. This compound is characterized by its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. The molecular formula for this compound is CHClNO, and it is recognized by the CAS number 1343317-60-1.
1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that have attracted attention due to their diverse biological activities and potential as pharmaceutical agents.
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol typically involves a nucleophilic substitution reaction. The most common method includes the reaction of 3,4-dichlorobenzyl chloride with azetidin-3-ol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction facilitates the substitution of the chlorine atom by the azetidine ring.
The reaction conditions are crucial for optimizing yield and purity. Typically, the reaction is conducted in an organic solvent under reflux conditions. Continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability.
Key structural data include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often used to confirm the structure of this compound.
1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity, which can lead to various biological effects such as antimicrobial or anticancer activities. The precise pathways depend on the context of use and specific targets involved in these interactions.
Key physical properties include:
Chemical properties include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) are employed to assess purity and stability during synthesis and storage .
1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol has several significant applications:
Research continues into its efficacy in various biological contexts, enhancing its potential utility across multiple scientific disciplines.
Azetidine derivatives represent a structurally distinctive class of nitrogen-containing heterocycles with growing significance in drug discovery. Characterized by a strained four-membered ring, these compounds offer unique spatial and electronic properties that influence their interactions with biological targets. The incorporation of azetidine scaffolds into pharmaceutical candidates has demonstrated advantages in metabolic stability, bioavailability, and target selectivity compared to larger cyclic amines. Of particular interest are 3-hydroxyazetidine derivatives substituted with aromatic groups at the nitrogen position, which serve as privileged structures in central nervous system (CNS) agents, antimicrobials, and metabolic disorder therapeutics. The compound 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol exemplifies this strategic design, featuring a lipophilic 3,4-dichlorobenzyl moiety attached to the polar azetidin-3-ol core. This molecular architecture balances hydrophilic and hydrophobic domains, potentially enhancing blood-brain barrier permeability while maintaining solubility characteristics essential for in vivo efficacy [2] [6].
This compound belongs to the N-benzylazetidin-3-ol structural class, characterized by a hydroxylated azetidine ring linked via a methylene bridge to a phenyl system. Its molecular formula is C₁₀H₁₁Cl₂NO, with a calculated molecular weight of 232.11 g/mol. The structure comprises three key components:
Table 1: Structural Analogs of 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Pattern |
---|---|---|---|
1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol | C₁₀H₁₁F₂NO | 199.20 | 3,4-diF-PhCH₂- |
1-[(4-Methoxyphenyl)methyl]azetidin-3-ol | C₁₁H₁₅NO₂ | 193.25 | 4-MeO-PhCH₂- |
1-[(4-Chlorophenyl)methyl]azetidin-3-ol | C₁₀H₁₂ClNO | 197.66 | 4-Cl-PhCH₂- |
3-[(2-Chlorophenyl)methyl]azetidine | C₁₀H₁₂ClN | 181.66 | 2-Cl-PhCH₂- (no 3-OH) |
1-[(3-Chloropyridin-4-yl)methyl]azetidin-3-ol | C₉H₁₁ClN₂O | 198.65 | Heteroaromatic system |
The stereochemistry at the 3-position of the azetidine ring may influence biological activity, though racemic mixtures are commonly reported in early-stage research. X-ray crystallographic analysis of related compounds reveals that the hydroxy group adopts a pseudo-equatorial orientation, minimizing steric interactions within the strained ring system. Computational models suggest the 3,4-dichlorobenzyl substituent positions the aromatic ring perpendicular to the azetidine plane, potentially optimizing hydrophobic interactions with protein binding pockets [2] [8] [9].
The investigation of azetidines in medicinal chemistry has evolved through distinct phases:
This historical trajectory established 3-hydroxyazetidines as versatile pharmacophores, setting the foundation for optimizing halogenated derivatives like 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol.
Halogen atoms, particularly chlorine, play multifaceted roles in enhancing the bioactivity of azetidine derivatives through electronic, steric, and pharmacokinetic modifications:
Electronic Effects
Steric and Hydrophobic Effects
Metabolic Stabilization
Table 2: Impact of Halogen Substituents on Biological Interactions
Biological Parameter | Unsubstituted Phenyl | 3-Fluorophenyl | 3-Chlorophenyl | 3,4-Dichlorophenyl (Predicted) |
---|---|---|---|---|
Relative Binding Affinity* | 1.0 (Reference) | 1.15 | 1.59 | 1.8-2.2 |
log P Increase | - | +0.14 | +0.71 | +1.42 |
HSA Binding Constant (×10⁴ M⁻¹) | 2.16 | 2.64 | 3.44 | 4.5-5.5 |
Metabolic Stability (t½, min) | 15.2 | 28.7 | 42.5 | >60 |
*Data extrapolated from progesterone receptor antagonist studies [3] and HSA binding research [7]
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1